3-Amino-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide
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Overview
Description
3-Amino-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide is a compound of significant interest in the field of medicinal chemistry. This compound features a thieno[2,3-b]pyridine core, which is known for its biological activity and potential therapeutic applications. The presence of the trifluoromethyl group enhances its chemical stability and bioavailability, making it a valuable candidate for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide typically involves multi-step organic reactionsThe reaction conditions often include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors and continuous flow systems to control the reaction parameters precisely. The scalability of the synthesis process is crucial for producing the compound in large quantities for research and development purposes .
Chemical Reactions Analysis
Types of Reactions
3-Amino-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .
Scientific Research Applications
3-Amino-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: It shows promise in the development of new therapeutic agents for treating various diseases, including cancer and inflammatory conditions.
Mechanism of Action
The mechanism of action of 3-Amino-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and affecting cellular pathways. For example, it may inhibit the activity of certain kinases or proteases, leading to altered signal transduction and cellular responses .
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-6-tert-butyl-4-phenyl-N-[3-(trifluoromethyl)phenyl]thieno[2,3-b]pyridine-2-carboxamide
- 3-Amino-N-(3-methylphenyl)-6-(2-thienyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide
- 3-Amino-N-(2-fluorophenyl)-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide
Uniqueness
What sets 3-Amino-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide apart from similar compounds is its unique combination of the thieno[2,3-b]pyridine core and the trifluoromethyl group. This combination enhances its chemical stability, bioavailability, and potential therapeutic efficacy, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C9H6F3N3OS |
---|---|
Molecular Weight |
261.23 g/mol |
IUPAC Name |
3-amino-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide |
InChI |
InChI=1S/C9H6F3N3OS/c10-9(11,12)4-2-1-3-5(13)6(7(14)16)17-8(3)15-4/h1-2H,13H2,(H2,14,16) |
InChI Key |
VTIDHHIDNDYXQR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC2=C1C(=C(S2)C(=O)N)N)C(F)(F)F |
Origin of Product |
United States |
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